1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
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Overview
Description
1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone is an organic compound that features a fluorophenyl group, a hydroxyimino group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone typically involves the reaction of 4-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then reacted with 4-pyridinecarboxaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 1-(4-fluorophenyl)-2-amino-2-pyridin-4-ylethanone.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-3-ylethanone
- 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-5-ylethanone
- 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-6-ylethanone
Uniqueness
1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone is unique due to the specific positioning of the hydroxyimino and pyridinyl groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and material properties compared to its analogs .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUAGNWRWWYKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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